molecular formula C21H19N5O B12140622 5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(1H-indol-3-yl)ethyl]-1,2-dihydro-3H-pyrrol-3-one CAS No. 213251-01-5

5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(1H-indol-3-yl)ethyl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12140622
CAS No.: 213251-01-5
M. Wt: 357.4 g/mol
InChI Key: FFRCJTCAAIIDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(1H-indol-3-yl)ethyl]-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic molecule featuring a pyrrol-3-one core substituted with a benzimidazole moiety at position 4, an amino group at position 5, and a 2-(1H-indol-3-yl)ethyl group at position 1. This structure combines aromatic and hydrogen-bonding functionalities, which are critical for interactions in biological systems, particularly in kinase inhibition or receptor binding .

Properties

CAS No.

213251-01-5

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(1H-indol-3-yl)ethyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C21H19N5O/c22-20-19(21-24-16-7-3-4-8-17(16)25-21)18(27)12-26(20)10-9-13-11-23-15-6-2-1-5-14(13)15/h1-8,11,22-23,27H,9-10,12H2,(H,24,25)

InChI Key

FFRCJTCAAIIDAM-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5N4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrrol-3-one, 5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-1-[2-(1H-indol-3-yl)ethyl]- typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzimidazole and indole intermediates, followed by their coupling with the pyrrole moiety under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrrol-3-one, 5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-1-[2-(1H-indol-3-yl)ethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted analogs with potential biological activities .

Mechanism of Action

The mechanism of action of 3H-Pyrrol-3-one, 5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-1-[2-(1H-indol-3-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrol-3-one Derivatives

Compound Name R-Group (Position 1) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound: 5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(1H-indol-3-yl)ethyl]- 2-(1H-indol-3-yl)ethyl C22H19N5O 369.43 (calculated) Hypothesized kinase inhibition
5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dichlorophenyl)- 2,4-dichlorophenyl C17H12Cl2N4O 365.21 Antimicrobial activity (unpublished)
5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl- Phenyl C17H13N4O 295.31 Intermediate in anticancer agents
5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]- 2-(3,4-dimethoxyphenyl)ethyl C21H22N4O3 378.43 High solubility (logP = 1.8)
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)- 4-fluorophenyl C17H13FN4O 308.31 Kinase inhibitor (IC50 = 0.12 μM)
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-butoxypropyl)- 3-butoxypropyl C18H24N4O2 328.40 Improved bioavailability (oral)

Key Findings and Trends

Impact of Aromatic Substituents

  • Electron-withdrawing groups (e.g., Cl, F): The 2,4-dichlorophenyl and 4-fluorophenyl derivatives exhibit enhanced antimicrobial and kinase inhibitory activities compared to non-halogenated analogs. The fluorine-substituted compound (C17H13FN4O) demonstrates potent kinase inhibition (IC50 = 0.12 μM), attributed to improved target binding via halogen bonding .
  • Indole-containing substituents: The target compound’s 2-(1H-indol-3-yl)ethyl group introduces a bulky, planar aromatic system.

Physicochemical Properties

  • Solubility : The 2-(3,4-dimethoxyphenyl)ethyl analog (C21H22N4O3) has a lower logP (1.8) due to methoxy groups enhancing hydrophilicity, making it suitable for aqueous formulations .
  • Bioavailability : The 3-butoxypropyl-substituted derivative (C18H24N4O2) shows enhanced oral bioavailability, likely due to increased membrane permeability from the aliphatic chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.